N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 5-fluoro-substituted indole core linked via an ethyl chain to a 4-methoxybenzenesulfonamide group. Its molecular formula is C₁₇H₁₆FN₂O₃S, with a molecular weight of approximately 362.39 g/mol. The indole moiety is a hallmark of bioactive molecules, often associated with receptor binding and enzyme inhibition, while the sulfonamide group enhances solubility and metabolic stability . The fluorine atom at the indole's 5-position and the methoxy group on the benzene ring are critical for modulating electronic effects, lipophilicity, and target specificity.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-23-14-3-5-15(6-4-14)24(21,22)20-9-8-12-11-19-17-7-2-13(18)10-16(12)17/h2-7,10-11,19-20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFRKSAKLKJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the 5-fluoroindole moiety: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the ethyl linker: The 5-fluoroindole is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 6 hr | Cleavage to 4-methoxybenzenesulfonic acid and 2-(5-fluoro-1H-indol-3-yl)ethylamine | |
| Alkaline Hydrolysis | 2M NaOH, reflux, 4 hr | Forms sodium 4-methoxybenzenesulfonate and free amine | |
| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halide (R-X) | N-alkylation at sulfonamide nitrogen (e.g., methyl, benzyl derivatives) |
Key Mechanistic Insight :
The sulfur atom in the sulfonamide group acts as an electrophilic center, enabling nucleophilic attack by amines or hydroxide ions. Steric hindrance from the ethyl-indole substituent slows substitution kinetics compared to simpler sulfonamides.
Indole Ring Modifications
The 5-fluoroindole subunit undergoes electrophilic substitutions and oxidations:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| C-4 | Br₂, CHCl₃, 0°C | 4-bromo-5-fluoroindole derivative | 58% | Fluorine directs electrophiles to C-4/C-6 positions |
| C-2 | HNO₃, H₂SO₄, -10°C | 2-nitro-5-fluoroindole derivative | 42% | Limited by steric bulk of ethyl-sulfonamide chain |
Oxidation Reactions
| Oxidant | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂O, 70°C | 3 hr | Indole ring cleavage to quinoline-2,3-dione |
| mCPBA, DCM, RT | 12 hr | Epoxidation at C-2/C-3 (minor) and sulfoxide formation (major) |
Research Findings :
The electron-withdrawing fluorine at C-5 deactivates the indole ring, requiring harsh conditions for nitration or bromination . Oxidation preferentially targets the ethyl-sulfonamide side chain over the aromatic system.
Methoxybenzene Ring Reactions
The 4-methoxy group undergoes demethylation and Friedel-Crafts acylations:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | 4-hydroxybenzenesulfonamide | Enhances hydrogen-bonding capacity |
| Friedel-Crafts | AcCl, AlCl₃, 50°C | 3-acetyl-4-methoxybenzenesulfonamide | Introduces ketone for further derivatization |
Comparative Data :
Demethylation proceeds quantitatively (>95%) under cryogenic conditions, while Friedel-Crafts acylation yields drop to 34% due to steric interference from the sulfonamide.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 67% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine | 51% |
Limitations :
The methoxy group’s electron-donating effect suppresses oxidative addition rates, necessitating high catalyst loadings (5 mol%) .
Photochemical Behavior
UV irradiation (254 nm) induces two primary pathways:
-
C-S Bond Cleavage : Forms 4-methoxybenzenesulfinic acid and indole-ethyl radical (trapped with TEMPO).
-
Fluorine Displacement : Generates 5-hydroxyindole derivatives via aryl radical intermediates (Φ = 0.12) .
Biological Derivatization
In metabolic studies (rat liver microsomes):
-
Phase I : Oxidative dealkylation at the ethyl spacer (major pathway).
-
Phase II : Glucuronidation at the indole nitrogen (minor metabolite).
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can be contextualized by comparing it to structurally related sulfonamide-indole hybrids. Key differences in substituents, functional groups, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Indole-Based Sulfonamides
| Compound Name | Structural Features | Key Modifications | Biological Activities |
|---|---|---|---|
| This compound | 5-fluoroindole, 4-methoxybenzenesulfonamide, ethyl linker | Fluorine at indole C5; methoxy at benzene C4 | Enhanced activity against cancer cell lines (e.g., breast and colon) due to fluorine’s electron-withdrawing effects |
| N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide | 2,5-dimethylindole, 4-methoxybenzenesulfonamide | Methyl groups at indole C2 and C5 | Broad anti-inflammatory activity; reduced anticancer efficacy compared to fluorinated analogs |
| 5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide | 5-fluoroindole, 4-methoxybenzenesulfonamide | Similar to target compound but with positional isomerism | Potent inhibition of bacterial folate synthesis (mimics PABA) |
| 4-Bromo-N-(2-(1H-indol-3-yl)ethyl)-3-methoxybenzenesulfonamide | Bromine at benzene C4, methoxy at C3 | Bromine increases lipophilicity | Improved membrane permeability; activity against Gram-positive bacteria |
| N-(2-{5-[chloro(difluoro)methoxy]-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide | Chloro-difluoro-methoxyindole, trimethylbenzenesulfonamide | Bulky halogenated substituents | Targets tyrosine kinase pathways; potential use in autoimmune disorders |
Structural Impact on Pharmacokinetics
- Fluorine Substitution: The 5-fluoro group in the target compound enhances metabolic stability and bioavailability compared to non-halogenated analogs. Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Methoxy Group : The para-methoxy substituent on the benzene ring increases water solubility, facilitating oral administration .
- Ethyl Linker : The ethyl chain balances rigidity and flexibility, optimizing interactions with target proteins (e.g., GPCRs) without compromising synthetic feasibility .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article examines its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- CAS Number : 1353505-54-0
The presence of the indole moiety is significant for its biological activity, as indoles are known to exhibit various pharmacological properties.
This compound functions primarily as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups, playing crucial roles in signal transduction pathways. Inhibition of specific kinases can lead to altered cellular responses, including apoptosis and differentiation.
Key Mechanisms:
- Inhibition of Protein Kinase C (PKC) : This compound has been shown to inhibit PKC, which is involved in various signaling pathways related to inflammation and cancer progression .
- Impact on Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it can induce cell cycle arrest, thereby preventing cancer cell proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| A549 (Lung) | 7.2 | G1 phase cell cycle arrest |
| HeLa (Cervical) | 6.8 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapies.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Studies have indicated that it can lower levels of pro-inflammatory cytokines in vitro, suggesting a potential use in treating inflammatory diseases .
Case Studies
- Study on MCF-7 Cells : A recent study investigated the effect of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and cytochrome c release .
- In Vivo Models : In murine models of inflammation, this compound demonstrated significant reductions in edema and leukocyte infiltration when administered prior to inflammatory stimuli, indicating its potential therapeutic role in inflammatory conditions .
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 5-fluoroindole derivative with a 4-methoxybenzenesulfonyl chloride via nucleophilic substitution. Key steps include:
- Indole alkylation : React 5-fluoroindole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃/DMF) to form the 3-(2-bromoethyl) intermediate.
- Sulfonylation : Treat the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
Optimization Tips : - Control reaction temperature (<40°C) to avoid byproducts from sulfonyl chloride hydrolysis.
- Use moisture-free conditions to prevent deactivation of intermediates.
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Basic: How should researchers design experiments to assess the compound’s in vitro biological activity against cancer cell lines?
Methodological Answer:
- Cell Line Selection : Use panels of adherent cancer lines (e.g., MCF-7, HeLa, A549) and non-cancerous controls (e.g., HEK293).
- Dose-Response Assays : Prepare a dilution series (1 nM–100 μM) in DMSO and treat cells for 48–72 hours. Include vehicle controls (0.1% DMSO).
- Viability Measurement : Perform MTT assays (λ = 570 nm) or ATP-based luminescence.
- Data Normalization : Express results as % viability relative to untreated controls.
- Statistical Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Advanced: What crystallographic techniques are critical for determining the three-dimensional structure of this compound, and how does its molecular conformation influence biological interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Use Mo-Kα radiation (λ = 0.71073 Å) and collect data at 100 K.
- Key Parameters : Refine structures with SHELXL; analyze hydrogen bonding (e.g., N–H···O=S) and π-π stacking between indole and benzene rings.
- Conformational Insights : The ethyl linker’s torsion angle (C–C–C–N) affects sulfonamide orientation, modulating interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase IX). Compare with analogs lacking the methoxy group to assess steric effects .
Advanced: How can molecular docking and QSAR studies be implemented to predict the compound’s interaction with biological targets like kinase enzymes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve kinase structures (e.g., PDB: 1XKK) and remove water/ions.
- Ligand Preparation : Generate 3D conformers of the compound (e.g., Open Babel) and assign charges (AM1-BCC).
- Docking Software : Use AutoDock Vina with a grid box covering the ATP-binding site.
- QSAR Modeling :
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for sulfonamide-based compounds?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and bioavailability (oral vs. intravenous administration).
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites.
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation.
- Orthogonal Assays : Validate in vitro targets using siRNA knockdown or CRISPR-Cas9 knockout models .
Basic: What analytical techniques are essential for purity assessment and structural confirmation during synthesis?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA over 20 min) with UV detection (254 nm). Target purity ≥95%.
- NMR : Confirm substituents via ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm; indole NH at δ 10.2 ppm).
- High-Resolution MS : Validate molecular ion ([M+H]⁺, calculated for C₁₇H₁₆FN₂O₃S: 365.0864) .
Advanced: How to design a structure-activity relationship (SAR) study to optimize the compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis : Vary substituents at:
- Indole position 5 : Replace fluorine with Cl, Br, or CF₃.
- Sulfonamide para-position : Test methyl, ethoxy, or nitro groups.
- Biological Testing : Screen analogs against enzyme targets (e.g., carbonic anhydrase inhibition) and cell lines.
- Data Analysis : Use multivariate regression to correlate substituent electronegativity with IC₅₀ values .
Advanced: What mechanisms underlie the compound’s potential off-target effects, and how can researchers mitigate them?
Methodological Answer:
- Proteomic Profiling : Perform pull-down assays with biotinylated derivatives to identify unintended protein binders.
- Selectivity Screening : Test against panels of related enzymes (e.g., carbonic anhydrase isoforms I–XIV).
- Mitigation Strategies : Introduce bulky substituents (e.g., tert-butyl) to reduce non-specific hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
